Cas no 1087789-09-0 (1-methanesulfonylpiperidine-2-carbonitrile)

1-Methanesulfonylpiperidine-2-carbonitrile is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a piperidine ring functionalized with a methanesulfonyl group and a nitrile moiety, offering multiple reactive sites for further derivatization. The compound is particularly valuable in the development of pharmacologically active molecules due to its ability to participate in nucleophilic substitution, cyclization, and other key transformations. The methanesulfonyl group enhances solubility and reactivity, while the nitrile functionality provides a handle for additional modifications. This compound is suitable for applications in drug discovery, agrochemical research, and material science, where precise molecular tuning is required. Its stability and synthetic utility make it a practical choice for complex organic synthesis.
1-methanesulfonylpiperidine-2-carbonitrile structure
1087789-09-0 structure
Product name:1-methanesulfonylpiperidine-2-carbonitrile
CAS No:1087789-09-0
MF:C7H12N2O2S
MW:188.247380256653
MDL:MFCD11099940
CID:5205632

1-methanesulfonylpiperidine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarbonitrile, 1-(methylsulfonyl)-
    • 1-methanesulfonylpiperidine-2-carbonitrile
    • MDL: MFCD11099940
    • Inchi: 1S/C7H12N2O2S/c1-12(10,11)9-5-3-2-4-7(9)6-8/h7H,2-5H2,1H3
    • InChI Key: WRCJWQRSWFXPMU-UHFFFAOYSA-N
    • SMILES: N1(S(C)(=O)=O)CCCCC1C#N

1-methanesulfonylpiperidine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-88503-5.0g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
5.0g
$2485.0 2023-02-11
Enamine
EN300-88503-0.05g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
0.05g
$528.0 2023-09-01
Enamine
EN300-88503-0.25g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
0.25g
$579.0 2023-09-01
Enamine
EN300-88503-0.1g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
0.1g
$553.0 2023-09-01
Enamine
EN300-88503-1.0g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
1.0g
$857.0 2023-02-11
Enamine
EN300-88503-0.5g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
0.5g
$603.0 2023-09-01
Enamine
EN300-88503-5g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
5g
$1821.0 2023-09-01
Enamine
EN300-88503-2.5g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
2.5g
$1230.0 2023-09-01
Enamine
EN300-88503-10g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
10g
$2701.0 2023-09-01
Enamine
EN300-88503-10.0g
1-methanesulfonylpiperidine-2-carbonitrile
1087789-09-0
10.0g
$3683.0 2023-02-11

Additional information on 1-methanesulfonylpiperidine-2-carbonitrile

Introduction to 1-Methanesulfonylpiperidine-2-Carbonitrile (CAS No. 1087789-09-0)

1-Methanesulfonylpiperidine-2-carbonitrile, with the CAS number 1087789-09-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a methanesulfonyl group, making it a valuable candidate for various therapeutic applications.

The chemical structure of 1-methanesulfonylpiperidine-2-carbonitrile consists of a piperidine ring substituted with a methanesulfonyl group at the 1-position and a cyano group at the 2-position. The presence of these functional groups imparts specific pharmacological properties to the molecule, such as enhanced solubility and metabolic stability. These attributes are crucial for optimizing the compound's bioavailability and therapeutic efficacy.

Recent studies have explored the potential of 1-methanesulfonylpiperidine-2-carbonitrile in various therapeutic areas. One notable application is its use as a potent and selective inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits significant inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to selectively target these kinases without affecting other essential enzymes makes 1-methanesulfonylpiperidine-2-carbonitrile a promising candidate for developing targeted cancer treatments.

In addition to its anticancer properties, 1-methanesulfonylpiperidine-2-carbonitrile has also been investigated for its potential in treating neurological disorders. Preclinical studies have demonstrated that this compound can modulate specific neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action involves the modulation of neurotransmitter receptors and signaling pathways, which are dysregulated in these neurological disorders.

The pharmacokinetic profile of 1-methanesulfonylpiperidine-2-carbonitrile has been extensively studied to ensure its suitability for clinical development. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, preclinical toxicity studies have indicated that 1-methanesulfonylpiperidine-2-carbonitrile is well-tolerated at therapeutic doses, with no significant adverse effects observed.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-methanesulfonylpiperidine-2-carbonitrile in human subjects. Early-phase trials have demonstrated promising results, with the compound showing good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for further clinical development, with larger-scale trials planned to confirm the initial observations.

The synthesis of 1-methanesulfonylpiperidine-2-carbonitrile involves several well-established chemical reactions. The process typically starts with the formation of the piperidine ring through amination reactions, followed by the introduction of the methanesulfonyl group via sulfonylation reactions. The cyano group is then introduced through cyanation reactions. Each step is carefully optimized to ensure high yields and purity of the final product.

In conclusion, 1-methanesulfonylpiperidine-2-carbonitrile (CAS No. 1087789-09-0) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its potential in various disease areas, highlighting its significance in modern drug discovery efforts.

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